Tert-butyl 5-bromospiro[indoline-3,4-piperidine]-1-carboxylate
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Overview
Description
Tert-butyl 5-bromospiro[indoline-3,4-piperidine]-1-carboxylate is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a single atom that is shared by two rings, creating a three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 5-bromospiro[indoline-3,4-piperidine]-1-carboxylate typically involves multiple steps. One efficient method includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as ethyl 2-oxindoline-5-carboxylate.
Introduction of the tert-butyl group: This step involves the use of tert-butyl hypochlorite and ethyl (methylthio) acetate, followed by treatment with triethylamine and dilute hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromospiro[indoline-3,4-piperidine]-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde derivative .
Scientific Research Applications
Tert-butyl 5-bromospiro[indoline-3,4-piperidine]-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of spirocyclic compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of Tert-butyl 5-bromospiro[indoline-3,4-piperidine]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4-pyrano[2,3-c]pyrazole]: Another spirocyclic compound with applications in fluorescence sensing and medicinal chemistry.
Spiro[indoline-3,4’-piperidine]-5-carboxylic acid: A structurally similar compound used in drug discovery.
Uniqueness
Tert-butyl 5-bromospiro[indoline-3,4-piperidine]-1-carboxylate is unique due to the presence of the tert-butyl group and the bromine atom, which provide specific reactivity and potential for further functionalization . This makes it a versatile intermediate in the synthesis of various bioactive molecules.
Properties
Molecular Formula |
C17H23BrN2O2 |
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Molecular Weight |
367.3 g/mol |
IUPAC Name |
tert-butyl 5-bromospiro[2H-indole-3,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-11-17(6-8-19-9-7-17)13-10-12(18)4-5-14(13)20/h4-5,10,19H,6-9,11H2,1-3H3 |
InChI Key |
SUWJDTLPLJBGLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=C1C=CC(=C3)Br |
Origin of Product |
United States |
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